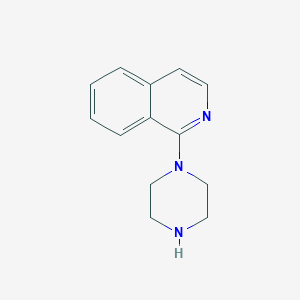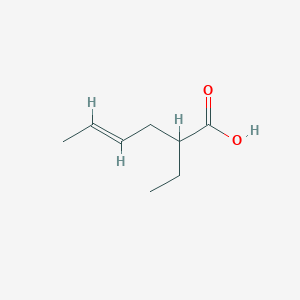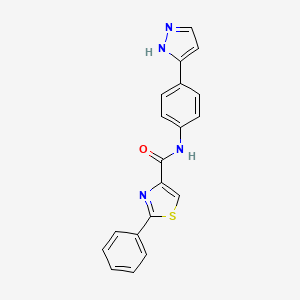![molecular formula C7H10N2O4S2 B2585542 (5Z)-5-[(Dimethylamino)methyliden]-3-Methansulfonyl-1,3-Thiazolidin-2,4-dion CAS No. 866136-89-2](/img/structure/B2585542.png)
(5Z)-5-[(Dimethylamino)methyliden]-3-Methansulfonyl-1,3-Thiazolidin-2,4-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-5-(dimethylaminomethylidene)-3-methylsulfonyl-1,3-thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C7H10N2O4S2 and its molecular weight is 250.29. The purity is usually 95%.
BenchChem offers high-quality (5Z)-5-(dimethylaminomethylidene)-3-methylsulfonyl-1,3-thiazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5Z)-5-(dimethylaminomethylidene)-3-methylsulfonyl-1,3-thiazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Katalyse in der organischen Synthese
Thiazolidin-Derivate spielen bekanntermaßen eine entscheidende Rolle in der Katalyse, insbesondere in der organischen Synthese. Das Vorhandensein des Thiazolidinrings in der Verbindung kann bei der Entwicklung neuer katalytischer Mittel eingesetzt werden, die verschiedene organische Reaktionen, wie z. B. die Olefinmetathese, ermöglichen . Diese Anwendung ist von Bedeutung für die Synthese komplexer Moleküle für die Pharmakologie und Materialwissenschaften.
Entwicklung von pharmazeutischen Arzneimitteln
Die strukturelle Ähnlichkeit von Thiazolidin-Derivaten zu bestimmten biologisch aktiven Molekülen macht sie wertvoll in der Arzneimittelentwicklung. Sie können als Schlüsselintermediate oder Gerüste bei der Synthese von Medikamenten mit potenzieller antimikrobieller, antimykotischer, antiviraler und Antikrebsaktivität dienen . Diese Verbindung könnte auf ihre Wirksamkeit bei der Herstellung neuer Therapeutika untersucht werden.
Biologische Studien und experimentelle Modelle
Verbindungen wie 8T-0002 können in biologischen Studien als experimentelle Modelle verwendet werden, um die Funktion ähnlicher natürlich vorkommender Moleküle zu verstehen. Sie können in Tierstudien eingesetzt werden, um die biologischen Pfade und die Pharmakokinetik von Medikamenten zu untersuchen, die den Thiazolidinring enthalten .
Eigenschaften
IUPAC Name |
(5Z)-5-(dimethylaminomethylidene)-3-methylsulfonyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4S2/c1-8(2)4-5-6(10)9(7(11)14-5)15(3,12)13/h4H,1-3H3/b5-4- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLCHGONZUUDFGH-PLNGDYQASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C(=O)N(C(=O)S1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\1/C(=O)N(C(=O)S1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzoic acid](/img/structure/B2585460.png)

![4-propyl-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2585465.png)

![1-(2,3-DIMETHYLPHENYL)-4-[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERAZINE](/img/structure/B2585467.png)
![N4-[2-(4-chlorophenyl)ethyl]-N2-ethyl-1,3-thiazole-2,4-dicarboxamide](/img/structure/B2585468.png)


![2-{7-METHYL-3-[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-4-OXO-1,4-DIHYDRO-1,8-NAPHTHYRIDIN-1-YL}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE](/img/structure/B2585473.png)

![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-2-carbonitrile;hydrochloride](/img/structure/B2585478.png)

![1-(4-bromophenyl)-3-{[3-(trifluoromethyl)benzyl]sulfanyl}-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2585481.png)
![4-(diethylsulfamoyl)-N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B2585482.png)
